molecular formula C14H18O4 B12363837 Antifungal agent 92

Antifungal agent 92

Cat. No.: B12363837
M. Wt: 250.29 g/mol
InChI Key: DIXHICIHQNNSKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Antifungal agent 92 involves several steps, including the selection of appropriate phospholipids and cholesterol. The preparation methods include thin film hydration, ethanol injection, and solvent evaporation . These methods ensure the uniform distribution of the drug within vesicles, enhancing its stability and bioavailability. Industrial production methods focus on optimizing these processes to achieve high yields and consistent quality.

Chemical Reactions Analysis

Antifungal agent 92 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions include derivatives with altered functional groups, which can enhance or modify the antifungal activity of the compound .

Scientific Research Applications

Antifungal agent 92 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of antifungal activity and to develop new antifungal agents. In biology, it is employed to investigate the effects of antifungal compounds on fungal cell structures and functions. In medicine, it is used to develop treatments for fungal infections, particularly those caused by resistant strains. In industry, it is utilized in the formulation of antifungal products for agricultural and pharmaceutical applications .

Comparison with Similar Compounds

Antifungal agent 92 is unique in its dual inhibition of mitochondrial complexes II and III. Similar compounds include azoles, which inhibit ergosterol biosynthesis, and echinocandins, which inhibit β-(1,3)-D-glucan synthesis . Unlike these compounds, this compound specifically targets mitochondrial function, providing a different mechanism of action that can be effective against resistant fungal strains. Other similar compounds include amphotericin B and nystatin, which bind to ergosterol in the fungal cell membrane .

Conclusion

This compound is a versatile and potent antifungal compound with significant applications in various fields. Its unique mechanism of action and broad-spectrum activity make it a valuable tool in the fight against fungal infections. Continued research and development of this compound will likely lead to new and improved antifungal therapies.

Properties

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

3-(3-cyclopentylpropanoyl)-4-hydroxy-6-methylpyran-2-one

InChI

InChI=1S/C14H18O4/c1-9-8-12(16)13(14(17)18-9)11(15)7-6-10-4-2-3-5-10/h8,10,16H,2-7H2,1H3

InChI Key

DIXHICIHQNNSKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=O)CCC2CCCC2)O

Origin of Product

United States

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